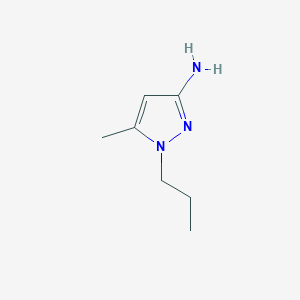

5-methyl-1-propyl-1H-pyrazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound with the empirical formula C7H13N3 . It is a solid substance and is used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of 5-methyl-1-propyl-1H-pyrazol-3-amine consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted at the 1-position with a propyl group and at the 5-position with a methyl group .Physical And Chemical Properties Analysis

5-Methyl-1-propyl-1H-pyrazol-3-amine is a solid substance . It has a molecular weight of 139.20 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学的研究の応用

Synthesis and Characterization

- Synthesis and Bioactivities : The compound's derivatives have been synthesized and characterized using various spectroscopic methods. Their biological activities against breast cancer and microbes have been confirmed, indicating potential pharmacological applications (Titi et al., 2020).

- Crystal Structure Analysis : X-ray crystallography has been utilized to analyze the crystal structure of pyrazole derivatives, aiding in the understanding of their physical and chemical properties (Koyioni et al., 2014).

Medicinal Chemistry

- Synthesis of Functionalized Derivatives : Pyrazolo[3,4-b]pyridines, which have potential pharmaceutical applications, are synthesized using pyrazole derivatives (Gunasekaran et al., 2014).

- Synthesis of Pyrazolo Pyrimidines : Research on the synthesis of pyrazolo pyrimidines, demonstrating diverse biological activities, has been conducted (Li-feng, 2011).

Materials Science

- Dye Synthesis : Novel heterocyclic disazo dyes derived from pyrazolone derivatives have been synthesized, with potential applications in materials science (Karcı & Karcı, 2008).

Catalysis

- Nanomagnetic Catalyst Synthesis : A novel nanomagnetic catalyst was synthesized for the preparation of pyrazolo[3,4-b]pyridines, showcasing its efficiency and recyclability (Afsar et al., 2018).

Safety and Hazards

5-Methyl-1-propyl-1H-pyrazol-3-amine is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

Pyrazole derivatives, such as 5-amino-pyrazoles, are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . They are often used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Mode of Action

It’s known that the amino group in pyrazole derivatives like 1-methyl-5-amino-pyrazole exhibits significant basicity and nucleophilicity, enabling a series of nucleophilic substitution reactions to yield derived pyrazole compounds .

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds, including poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature .

Result of Action

Pyrazole derivatives are often used in the synthesis of biologically active compounds, especially in the field of pharmaceutics and medicinal chemistry .

Action Environment

It’s known that the compound is air sensitive and should be stored in a dark place, sealed in dry, at room temperature .

特性

IUPAC Name |

5-methyl-1-propylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-4-10-6(2)5-7(8)9-10/h5H,3-4H2,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMWRTXRUDPAQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428337 |

Source

|

| Record name | 5-methyl-1-propyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-propyl-1H-pyrazol-3-amine | |

CAS RN |

943107-35-5 |

Source

|

| Record name | 5-methyl-1-propyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)

![4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B1312904.png)

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B1312906.png)

![3-Iodo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1312915.png)